2-[4-[5-(2,6-Dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol
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Overview
Description
2-[4-[5-(2,6-Dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol is a complex organic compound that features a pyrimidine ring, an oxadiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[5-(2,6-Dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol typically involves multiple steps, starting with the preparation of the pyrimidine and oxadiazole rings. One common method involves the cyclization of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate with primary aliphatic amines in water or isopropanol as green solvents . This reaction yields intermediates that can be further modified to introduce the phenyl and ethanol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents and reagents is also critical to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[5-(2,6-Dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce nitro, sulfonyl, or other functional groups onto the phenyl ring.
Scientific Research Applications
2-[4-[5-(2,6-Dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 2-[4-[5-(2,6-Dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol involves its interaction with specific molecular targets. The pyrimidine and oxadiazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 4,6-dimethylpyrimidine-2-yl derivatives share structural similarities and exhibit comparable biological activities.
Oxadiazole Derivatives: 1,2,4-Oxadiazole compounds are known for their antimicrobial and anticancer properties.
Uniqueness
What sets 2-[4-[5-(2,6-Dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol apart is the combination of the pyrimidine and oxadiazole rings with a phenyl ethanol group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[4-[5-(2,6-dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10-9-14(18-11(2)17-10)16-19-15(20-22-16)13-5-3-12(4-6-13)7-8-21/h3-6,9,21H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCCAPRJNVHFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C2=NC(=NO2)C3=CC=C(C=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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